molecular formula C18H20N2O5 B6558639 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one CAS No. 1040638-64-9

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one

Cat. No. B6558639
CAS RN: 1040638-64-9
M. Wt: 344.4 g/mol
InChI Key: QGEVRKJMAXGKDE-UHFFFAOYSA-N
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Description

5-Methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one, also known as MMPPC, is a synthetic compound derived from 4-hydroxy-3-methoxybenzaldehyde and 4-(2-methoxyphenyl)piperazine. It is a member of the family of pyranones, a class of heterocyclic organic compounds that contain a pyran ring with two oxygen atoms. MMPPC is a white crystalline powder with a melting point of 113-115°C and a molecular weight of 315.4 g/mol.

Mechanism of Action

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been found to act as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one increases the levels of these neurotransmitters in the brain, which can lead to an antidepressant effect. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one increases the levels of acetylcholine in the brain, which can lead to an increase in cognitive function.
Biochemical and Physiological Effects
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which can lead to an antidepressant effect. It has also been found to increase acetylcholine levels in the brain, which can lead to an increase in cognitive function. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to synthesize, making it cost-effective for use in research. Another advantage is that it is stable and has a relatively long shelf life. A limitation is that 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is a relatively new compound, so there is limited information available on its pharmacological effects.

Future Directions

There are a number of potential future directions for research on 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. These include investigating its potential use as an antidepressant, an anti-inflammatory agent, an immunomodulatory agent, and an anti-cancer agent. In addition, further research could be done on the mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one, as well as its pharmacokinetics and pharmacodynamics. Finally, further research could be done to improve the synthesis of 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is synthesized by a two-step process. The first step involves the formation of the pyranone ring by the condensation of 4-hydroxy-3-methoxybenzaldehyde and 4-(2-methoxyphenyl)piperazine in the presence of an acid catalyst. The second step involves the reduction of the pyranone ring to the corresponding 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one with a reducing agent such as sodium borohydride.

Scientific Research Applications

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been studied for its potential use in a variety of scientific research applications. It has been investigated as an inhibitor of the enzyme monoamine oxidase (MAO) and as a potential antidepressant. It has also been studied as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been studied for its potential use as an anti-inflammatory agent and as an immunomodulatory agent.

properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-15-6-4-3-5-13(15)19-7-9-20(10-8-19)18(22)16-11-14(21)17(24-2)12-25-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEVRKJMAXGKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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